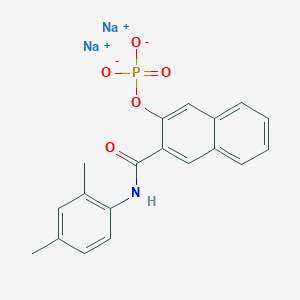

Naphthol AS-MX phosphate disodium salt

Vue d'ensemble

Description

Naphthol AS-MX phosphate disodium salt is a phosphatase substrate . It is used for the histochemical demonstration of acid phosphatase (ACP) and alkaline phosphatase (TNAP) .

Molecular Structure Analysis

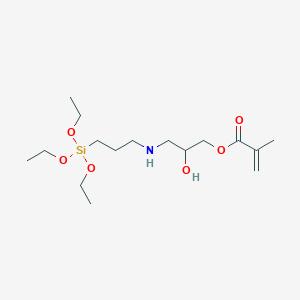

The linear formula of this compound is C19H16NO5PNa2 . Its molecular weight is 415.29 .Chemical Reactions Analysis

This compound is used as a substrate in reactions involving alkaline and acid phosphatases .Physical and Chemical Properties Analysis

This compound is a powder that is soluble in water at a concentration of 100 mg/mL . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

1. Alkaline Phosphatase Activity Measurement

Naphthol AS-MX phosphate disodium salt is widely used in measuring alkaline phosphatase activity. Ploeg and Duijn (1968) developed a model system using polyacrylamide films with incorporated cell sonicate, which was assayed in media containing naphthol AS-MX phosphate. This system helped establish a direct relationship between cytochemical and biochemical activity, providing insights into enzyme quantification (Ploeg & Duijn, 1968).

2. Fluorometric Analysis of Enzyme Activity

Maslow et al. (1983) developed a sensitive enzymatic assay using naphthol AS-MX phosphate for measuring heat-stable alkaline phosphatase activity in human serum. This method demonstrated significant differences in enzyme activity between smokers and nonsmokers, indicating its potential in detecting variations in enzyme activity related to lifestyle factors (Maslow et al., 1983).

3. Electrophoretic Separation of Isoenzymes

Demetriou and Beattie (1971) used naphthol AS-MX phosphate in an electrophoretic method for separating isoenzymes of alkaline phosphatase on agarose gel. This approach was effective in assessing isoenzyme patterns in various human tissues, showcasing the compound's usefulness in biochemical analyses (Demetriou & Beattie, 1971).

4. Phosphatase Activity in Non-Aqueous Solutions

Kindl et al. (2019) demonstrated the ability to detect naphthol AS‐MX in high percentages of 1,4-dioxane, highlighting the potential for testing phosphatase activity in non-aqueous solutions. This expands the applications of naphthol AS-MX phosphate in diverse experimental conditions (Kindl et al., 2019).

5. Fluorescent Cytochemistry

Espada et al. (1997) developed a fluorescent microscopy technique using naphthol AS-MX phosphate to visualize acid phosphatase activity in living and pre-fixed cells. This method allowed for a highly sensitive demonstration of lysosomal acid phosphatase, underscoring the versatility of naphthol AS-MX phosphate in cellular imaging techniques (Espada et al., 1997).

Mécanisme D'action

Target of Action

The primary targets of Naphthol AS-MX phosphate disodium salt are acid phosphatase (ACP) and tissue non-specific alkaline phosphatase (TNAP) . These enzymes play a crucial role in a variety of biological functions, including energy metabolism and signal transduction.

Mode of Action

This compound acts as a substrate for ACP and TNAP . The compound is hydrolyzed by these enzymes, leading to the formation of a colored product that can be detected using spectrophotometric methods.

Biochemical Pathways

The action of this compound primarily affects the phosphatase pathways . The hydrolysis of the compound by ACP and TNAP leads to changes in these pathways, influencing various downstream effects such as energy metabolism and signal transduction.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by ACP and TNAP results in the formation of a colored product . This change can be visualized using spectrophotometric methods, making the compound useful in diagnostic assays and histochemical demonstrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of ACP and TNAP, and thus the efficacy of the compound, can be affected by changes in pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Naphthol AS-MX phosphate disodium salt plays a crucial role in biochemical reactions, primarily as a substrate for phosphatases. It interacts with enzymes such as alkaline phosphatase and acid phosphatase. These enzymes catalyze the hydrolysis of this compound, releasing naphthol AS-MX, which then reacts with diazonium salts to form colored azo-dyes. This reaction is used to visualize and quantify enzyme activities in various biological samples .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for phosphatases. It affects cell signaling pathways by modulating the activity of these enzymes, which play critical roles in dephosphorylation reactions. This compound can impact gene expression and cellular metabolism by altering the phosphorylation state of proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by phosphatases. The compound binds to the active site of the enzyme, where it undergoes dephosphorylation, releasing naphthol AS-MX. This product then reacts with diazonium salts to form colored azo-dyes, which can be detected and measured. This mechanism allows for the visualization and quantification of phosphatase activities in biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its effectiveness as a substrate for phosphatases. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity may decrease over time if not stored properly. In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, particularly in the context of enzyme activity assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for phosphatases without causing adverse effects. At high doses, it may exhibit toxic effects, including inhibition of enzyme activity and disruption of cellular processes. Threshold effects have been observed, where the compound’s effectiveness as a substrate decreases beyond a certain concentration .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphatase activity. It interacts with enzymes such as alkaline phosphatase and acid phosphatase, which catalyze its hydrolysis. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, particularly in the context of enzyme activity assays .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability as a substrate for phosphatases. The compound’s distribution can impact the visualization and quantification of enzyme activities in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role as a substrate for phosphatases, as it ensures the compound is available where enzyme activity needs to be measured .

Propriétés

IUPAC Name |

disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO5P.2Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRJBGLDOBEMPR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NNa2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)

![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)

![8-Ethynyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3175948.png)